3-Bromo-5-iodobenzoic acid
Overview
Description
3-Bromo-5-iodobenzoic acid is a halogenated aromatic compound that has been utilized in various chemical syntheses and studies. It serves as a key intermediate in the preparation of coordination polymers, organic electronics, and pharmaceuticals due to its reactive bromo and iodo substituents which allow for further functionalization.
Synthesis Analysis
The synthesis of derivatives of 3-bromo-5-iodobenzoic acid has been explored in several studies. For instance, novel hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid were synthesized through a condensation reaction, and their structures were confirmed using spectral data . Another study reported the synthesis of a uranyl coordination polymer featuring 3-bromo-5-iodobenzoic acid, where the compound acted as a ligand to form a one-dimensional coordination polymer . Additionally, 2-alkynylbenzoic acids were used to synthesize 3-(bromomethylene)isobenzofuran-1(3H)-ones through a regioselective bromocyclization, demonstrating the versatility of bromo-iodobenzoic acid derivatives in constructing complex molecular structures .
Molecular Structure Analysis
The molecular structure of 3-bromo-5-iodobenzoic acid derivatives has been characterized using various spectroscopic techniques. In the case of the uranyl coordination polymer, the 3-bromo-5-iodobenzoic acid ligands chelate dimeric uranyl units and are linked to form a supramolecular three-dimensional network through bifurcated halogen-bonding interactions . The crystal structures of other halogenated benzoic acid derivatives have also been determined, revealing diverse supramolecular assemblies and interactions .
Chemical Reactions Analysis
The reactivity of 3-bromo-5-iodobenzoic acid and its derivatives has been exploited in several chemical reactions. For example, the hydrazide-hydrazones derived from 5-bromo-2-iodobenzoic acid were subjected to in vitro bioactivity studies, showing significant cytotoxicity and antimicrobial activity . The bromo and iodo substituents on the aromatic ring make these compounds suitable for various cross-coupling reactions, as demonstrated by the synthesis of 6-bromo-2-arylindoles using 2-iodobenzoic acid as a precursor .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromo-5-iodobenzoic acid derivatives have been investigated in several studies. The luminescent and vibrational properties of the uranyl coordination polymer were explored, showing shifts in Raman and IR frequencies due to halogen-bonding interactions . The thermal properties of lanthanide complexes constructed with brominated benzoic acids were characterized using differential scanning calorimetry, revealing solid-solid phase transitions . Additionally, the luminescence behaviors of these complexes were studied, highlighting their potential applications in materials science .
Scientific Research Applications
Catalysis and Chemical Synthesis
- 3-Bromo-5-iodobenzoic acid has been utilized in catalyst-free phosphorus-carbon (P-C) coupling reactions. Specifically, halobenzoic acids, including 3-bromo and 4-bromo variants, coupled with diarylphosphine oxides in water under microwave irradiation, yielding phosphinoylbenzoic acids. This process is significant for its catalyst-free nature and use of water as a solvent, indicating potential for environmentally friendly synthesis methods (Jablonkai & Keglevich, 2015).
Material Science and Coordination Chemistry
- In material science, 3-bromo-5-iodobenzoic acid was employed in the synthesis and structural analysis of a uranyl coordination polymer. This compound, featuring dimeric uranyl units linked by 3-bromo-5-iodobenzoic acid ligands, forms a one-dimensional coordination polymer, which is further assembled into a three-dimensional network through bifurcated halogen-bonding interactions. This is a notable contribution to understanding the interactions in uranyl hybrid materials and has implications for the design of new materials (Kalaj, Carter, & Cahill, 2017).
Biomedical Research and Pharmacology
- In pharmacology, derivatives of halobenzoic acids, such as 5-bromo-2-iodobenzoic acid, have been synthesized and tested for bioactivity. This research involved creating hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid and assessing their cytotoxicity and antimicrobial activities. This study is significant for its exploration of novel compounds with potential therapeutic applications (Popiołek et al., 2020).
Analytical and Environmental Chemistry
- Environmental chemistry has seen the application of halobenzoic acids, including 3-bromo-5-iodobenzoic acid, in studying microbial degradation pathways. Research on Pseudomonas aeruginosa showed its ability to degrade various halobenzoates, contributing to our understanding of biodegradation processes and environmental impact of these compounds (Higson & Focht, 1990).
Safety And Hazards
properties
IUPAC Name |
3-bromo-5-iodobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJBJYCBKXPQSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409240 | |
Record name | 3-Bromo-5-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-iodobenzoic acid | |
CAS RN |
188815-32-9 | |
Record name | 3-Bromo-5-iodobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188815-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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